molecular formula C9H6N2O3 B8483408 7-Nitroisoquinoline2-oxide

7-Nitroisoquinoline2-oxide

Cat. No.: B8483408
M. Wt: 190.16 g/mol
InChI Key: ORFXPBGTZXCOBS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-Nitroisoquinoline N-oxide is a heterocyclic organic compound characterized by the presence of a nitro group at the 7th position and an N-oxide functional group on the isoquinoline ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Nitroisoquinoline2-oxide can be achieved through several methods. One efficient approach involves the copper-catalyzed intramolecular cyclization of (E)-2-alkynylaryl oxime derivatives in water. This method is performed under mild conditions without the need for organic solvents, additives, or ligands, resulting in moderate to high yields . Another common method involves the oxidation of isoquinoline derivatives using reagents such as sodium percarbonate or hydrogen peroxide in the presence of catalysts .

Industrial Production Methods: Industrial production of this compound typically involves large-scale oxidation processes using environmentally friendly oxidizing agents and catalysts to ensure high efficiency and yield. The use of continuous flow reactors and packed-bed microreactors has been explored to enhance the scalability and safety of the production process .

Chemical Reactions Analysis

Types of Reactions: 7-Nitroisoquinoline N-oxide undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form more complex N-oxide derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amino group, leading to the formation of 7-aminoisoquinoline derivatives.

Common Reagents and Conditions:

Major Products Formed:

    Oxidation: Formation of higher-order N-oxide derivatives.

    Reduction: Formation of 7-aminoisoquinoline derivatives.

    Substitution: Introduction of various functional groups at activated positions on the isoquinoline ring.

Scientific Research Applications

7-Nitroisoquinoline N-oxide has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 7-Nitroisoquinoline2-oxide involves its interaction with molecular targets through its nitro and N-oxide functional groups. These groups can participate in redox reactions, leading to the generation of reactive oxygen species (ROS) and the modulation of cellular signaling pathways. The compound’s ability to undergo electrophilic aromatic substitution also allows it to interact with nucleophilic sites on biomolecules, potentially affecting their function and activity .

Comparison with Similar Compounds

Uniqueness: 7-Nitroisoquinoline N-oxide is unique due to the presence of both nitro and N-oxide functional groups, which confer distinct reactivity and potential for diverse applications. Its ability to participate in various chemical reactions and its role in scientific research make it a valuable compound in multiple fields.

Properties

Molecular Formula

C9H6N2O3

Molecular Weight

190.16 g/mol

IUPAC Name

7-nitro-2-oxidoisoquinolin-2-ium

InChI

InChI=1S/C9H6N2O3/c12-10-4-3-7-1-2-9(11(13)14)5-8(7)6-10/h1-6H

InChI Key

ORFXPBGTZXCOBS-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC2=C1C=C[N+](=C2)[O-])[N+](=O)[O-]

Origin of Product

United States

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